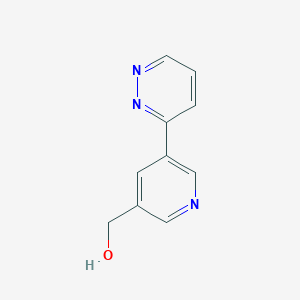(5-(Pyridazin-3-yl)pyridin-3-yl)methanol
CAS No.: 1346687-42-0
Cat. No.: VC15988491
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1346687-42-0 |
|---|---|
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | (5-pyridazin-3-ylpyridin-3-yl)methanol |
| Standard InChI | InChI=1S/C10H9N3O/c14-7-8-4-9(6-11-5-8)10-2-1-3-12-13-10/h1-6,14H,7H2 |
| Standard InChI Key | XCCXYZGGAIBQIG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NN=C1)C2=CN=CC(=C2)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(5-(Pyridazin-3-yl)pyridin-3-yl)methanol consists of two nitrogen-containing heterocycles: a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) and a pyridine ring (a six-membered ring with one nitrogen atom). The pyridazine ring is attached at the 3-position of the pyridine ring, while a hydroxymethyl (-CHOH) group substitutes the 5-position of the pyridine (Figure 1). This arrangement creates a planar bicyclic system with potential for π-π stacking interactions and hydrogen bonding via the methanol group.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1346687-42-0 |
| Molecular Formula | |
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | (5-pyridazin-3-ylpyridin-3-yl)methanol |
| SMILES | C1=CC(=NN=C1)C2=CN=CC(=C2)CO |
| InChIKey | XCCXYZGGAIBQIG-UHFFFAOYSA-N |
Synthesis and Preparation
Retrosynthetic Analysis
The synthesis of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol can be hypothesized through two primary routes:
-
Cross-Coupling Strategies: A Suzuki-Miyaura coupling between a boronic ester-functionalized pyridazine and a halogenated pyridinemethanol derivative.
-
Nucleophilic Substitution: Functionalization of a preformed bipyridine system with a hydroxymethyl group via lithiation followed by quenching with formaldehyde.
Reported Synthetic Analogues
A chlorinated analog, (5-(6-chloropyridazin-3-yl)pyridin-3-yl)methanol (CAS No. 1346809-26-4), has been synthesized using palladium-catalyzed cross-coupling reactions, suggesting that similar methods could apply to the parent compound. For instance, the chlorinated derivative was prepared via a Buchwald-Hartwig amination between 3-bromo-5-(methanol)pyridine and 6-chloropyridazine-3-boronic acid.
Table 2: Comparison with Chlorinated Analog
| Property | (5-(Pyridazin-3-yl)pyridin-3-yl)methanol | (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 187.20 g/mol | 221.64 g/mol |
| Key Modifications | - | Chlorine at pyridazine 6-position |
Future Directions and Research Gaps
Synthetic Optimization
Further work is needed to develop efficient, scalable syntheses for this compound. Catalytic asymmetric methods could enable access to enantiomerically pure variants, which are critical for pharmaceutical applications .
Biological Screening
Comprehensive in vitro and in vivo studies are required to validate its hypothetical antimicrobial and kinase-inhibitory activities. Molecular docking simulations against targets like GSK-3β could prioritize experimental assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume